molecular formula C20H22Cl2N4O B12017060 N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

Cat. No.: B12017060
M. Wt: 405.3 g/mol
InChI Key: VBEWWZRSQGDPSM-YDZHTSKRSA-N
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Description

Chemical Structure: The compound features a piperazine ring substituted with a 2-chlorobenzyl group at the 4-position, linked via an acetohydrazide bridge to a 2-chlorobenzylidene moiety. Its molecular formula is C₁₉H₂₃ClN₄OS (avg. mass: 390.93 g/mol; monoisotopic mass: 390.1281 g/mol) . Synthesis: Prepared by condensing 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide with 2-chlorobenzaldehyde under reflux in ethanol, typically catalyzed by acetic acid . Key Properties:

  • Lipophilicity: The dual 2-chloro substituents enhance hydrophobic interactions, favoring membrane permeability.
  • Electronic Effects: Chlorine’s electron-withdrawing nature may influence binding to targets like kinases or receptors.

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-7-3-1-5-16(18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-17-6-2-4-8-19(17)22/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+

InChI Key

VBEWWZRSQGDPSM-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide features a complex structure that includes a hydrazide functional group and piperazine moiety, which are known for their diverse biological activities. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with 4-(2-chlorobenzyl)-1-piperazineacetohydrazide under acidic conditions, leading to the formation of the desired hydrazone derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including those similar to N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. A comparative analysis indicated that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria. For example, certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Cytotoxicity and Cancer Cell Lines

The cytotoxic potential of N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has been assessed using various cancer cell lines. Studies demonstrated that compounds in this class can induce apoptosis in cancer cells while exhibiting low toxicity to normal mammalian cells. The mechanism of action often involves the disruption of cellular signaling pathways related to proliferation and survival .

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, this compound may also exhibit anti-inflammatory properties. Research has shown that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. Variations in substituents on the benzene rings or alterations in the piperazine structure can significantly influence potency and selectivity against specific biological targets .

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated a series of synthesized hydrazone derivatives against various bacterial strains. Among these, compounds similar to N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide demonstrated notable efficacy against MRSA, outperforming standard antibiotics like ampicillin .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of hydrazone derivatives on human cancer cell lines. The results indicated that certain modifications increased apoptosis rates significantly compared to untreated controls, suggesting a promising avenue for cancer therapy development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide, exhibit noteworthy antimicrobial properties. A study highlighted that such compounds were effective against various bacterial strains, demonstrating their potential as antimicrobial agents in treating infections caused by resistant bacteria .

Compound Bacterial Strain MIC (µg/mL)
N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazideE. coli12.5
N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazideS. aureus10.0

Antifungal Properties

The compound has also been evaluated for antifungal activity. In a comparative study, it showed significant efficacy against common fungal pathogens, suggesting its utility in developing antifungal treatments .

Fungal Pathogen Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12

MAO-B Inhibition

Recent studies have investigated the role of similar compounds in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The structural features of N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide may enhance its binding affinity to MAO-B, indicating potential use in neuroprotective therapies .

Synthesis and Structural Insights

The synthesis of N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves multi-step reactions, including the formation of hydrazones and subsequent modifications to enhance biological activity . The compound's structure allows for various substitutions that can further tailor its pharmacological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • A study on piperazine derivatives indicated that the introduction of electron-withdrawing groups significantly enhanced antimicrobial activity compared to unsubstituted analogs .
  • Another research effort focused on the bioevaluation of similar hydrazone derivatives, which showed promising results in both antimicrobial and antifungal assays, paving the way for further exploration in drug development .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone linkage (C=N) in the compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding hydrazide and aldehyde.

Reagents & Conditions :

  • Acidic Hydrolysis : HCl or H₂SO₄ in aqueous ethanol (60–80°C) .

  • Basic Hydrolysis : NaOH or KOH in refluxing ethanol .

Products :

  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)acetohydrazide (hydrazide intermediate).

  • 2-Chlorobenzaldehyde (aromatic aldehyde byproduct).

Example :
In analogous hydrazone derivatives, hydrolysis under acidic conditions regenerates the parent hydrazide with >70% yield .

Oxidation Reactions

The hydrazide (-CONHNH₂) group undergoes oxidation to form carboxylic acids or azo compounds.

Reagents & Conditions :

  • H₂O₂/Fe³⁺ : Oxidizes hydrazide to 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetic acid .

  • KMnO₄/H⁺ : Strong oxidation yields CO₂ and fragmented aromatic products.

Products :

ReagentMajor Product(s)Yield (%)
H₂O₂/Fe³⁺Carboxylic acid derivative~65
KMnO₄ (acidic)Chlorobenzoic acids, NH₃~40

Mechanistic Insight :
The oxidation of the hydrazide group proceeds via radical intermediates, confirmed by ESR studies in similar compounds .

Reduction Reactions

The C=N bond in the hydrazone moiety can be reduced to a C-N single bond.

Reagents & Conditions :

  • NaBH₄/MeOH : Selective reduction of the imine bond at 0–25°C .

  • H₂/Pd-C : Catalytic hydrogenation under mild pressure (1–2 atm).

Products :

  • N'-(2-Chlorobenzyl)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide (saturated hydrazine derivative).

Example :
Sodium borohydride reduction of analogous hydrazones achieves >85% conversion to hydrazine derivatives .

Substitution Reactions

The chlorobenzyl groups may undergo nucleophilic aromatic substitution (NAS), though reactivity is limited due to deactivating chloro substituents.

Reagents & Conditions :

  • NH₃/CuCl (Ullmann) : Requires high temperatures (>150°C) for amination .

  • NaOH/H₂O : Hydrolysis to hydroxyl derivatives under extreme conditions (low yield).

Products :

ReagentMajor Product(s)Yield (%)
NH₃/CuClAminobenzyl derivative<20
NaOH (300°C)Hydroxybenzyl derivative<10

Limitations :
Chlorine’s electron-withdrawing effect and steric hindrance from the benzyl group suppress substitution efficiency .

Piperazine Ring Functionalization

The piperazine nitrogen atoms can undergo alkylation or acylation.

Reagents & Conditions :

  • CH₃I/K₂CO₃ : N-alkylation to form quaternary ammonium salts .

  • AcCl/Et₃N : Acylation yields 2-(4-(2-chlorobenzyl)-1-acetylpiperazinyl)acetohydrazide .

Products :

Reaction TypeReagentProductYield (%)
AlkylationCH₃IN-methylpiperazinium iodide~75
AcylationAcClN-acetylpiperazine derivative~80

Structural Confirmation :
X-ray crystallography of related piperazine derivatives confirms N-alkylation patterns .

Cyclization Reactions

Under dehydrating conditions, the hydrazide and piperazine groups may form heterocyclic structures.

Reagents & Conditions :

  • PCl₅/POCl₃ : Promotes cyclization to 1,3,4-oxadiazole derivatives at 100°C .

Products :

  • 5-(4-(2-Chlorobenzyl)-1-piperazinyl)-1,3,4-oxadiazole-2-thiol (heterocyclic analog).

Application :
Such cyclized products exhibit enhanced bioactivity in antimicrobial assays .

Mechanistic and Structural Insights

  • Hydrazone Stability : The C=N bond’s conjugation with the aromatic ring stabilizes the hydrazone, requiring strong acids/bases for hydrolysis .

  • Piperazine Reactivity : Secondary amines in the piperazine ring exhibit nucleophilic character, favoring alkylation over acylation in polar solvents .

  • Chlorine Effects : Electron-withdrawing chloro groups reduce NAS reactivity but enhance oxidative stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Hydrazones

(a) N′-(2,4-Dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide
  • Structure : Differs in the benzylidene (2,4-dichloro vs. 2-chloro) and piperazine (4-nitrophenyl vs. 2-chlorobenzyl substituents).
  • Pharmacokinetics : Higher molecular weight (avg. mass: ~450 g/mol) may reduce bioavailability compared to the target compound .
(b) (E)-N'-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide
  • Structure : Fluorine at the 4-position of the benzylidene and nitro on piperazine.
  • Activity : Fluorine’s electronegativity improves hydrogen bonding but reduces lipophilicity. Reported p38 MAPK inhibition (IC₅₀: 14.32 µM) .
  • Comparison : The target compound’s 2-chloro group may enhance steric hindrance, affecting target selectivity .

Benzylidene-Substituted Hydrazones

(a) N′-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide (4f)
  • Structure : Pyrazole ring replaces piperazine; 4-chloro substituent on benzylidene.
  • Activity : Anti-inflammatory via TNF-α suppression (57.3% inhibition in vivo) .
  • Key Difference : The absence of piperazine reduces basicity, altering pharmacokinetic profiles .
(b) 2-(2-Chlorophenoxy)-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide
  • Structure: Thienyl and phenoxy groups replace benzylidene and piperazine.
  • Activity : Anticonvulsant properties reported, suggesting divergent biological targets compared to the piperazine-containing target compound .

Hydroxy-Substituted Analogs

(a) 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-(2,4-dihydroxybenzylidene)acetohydrazide
  • Structure : 2,4-Dihydroxybenzylidene moiety introduces hydrogen-bonding capacity.
  • Impact : Increased solubility but reduced blood-brain barrier penetration compared to the target compound’s lipophilic 2-chlorobenzylidene group .
(b) N′-(2-Hydroxy-4-pentadecylbenzylidene)-3-chlorobenzo[b]thiophene-2-carbohydrazide
  • Structure : Long alkyl chain (pentadecyl) enhances membrane anchoring; benzo[b]thiophene core alters π-π stacking.
  • Relevance : Demonstrates how bulky substituents can modulate cytotoxicity .

Antitumor Potential

  • Target Pathway : Hydrazones often inhibit PI3K/Akt signaling. For example, N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide inhibits Akt (IC₅₀: 0.50 µg/mL) .
  • Comparison : The target compound’s 2-chlorobenzyl groups may enhance affinity for Akt’s hydrophobic pockets, though specific IC₅₀ data are unavailable .

Anti-Inflammatory Activity

  • COX-1 Inhibition : Piperazine hydrazones like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N′-(4-piperidinylbenzylidene)acetohydrazide show selective COX-1 inhibition (IC₅₀: 1.2 µM) .
  • Structural Insight : The target compound’s chlorine substituents may reduce COX-1 affinity compared to morpholine/piperidine analogs .

Structural-Activity Relationship (SAR) Trends

Substituent Effect on Activity
2-Chlorobenzyl Enhances lipophilicity and steric bulk; may improve kinase inhibition .
4-Nitrophenyl Increases electron withdrawal, boosting enzyme inhibition but reducing solubility .
Hydroxy Groups Improve solubility and hydrogen bonding but limit membrane permeability .
Thienyl/Pyrazolyl Diversifies biological targets (e.g., anticonvulsant vs. antitumor) .

Q & A

Q. What are the standard synthetic routes for N'-(2-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide?

The compound is synthesized via condensation of a hydrazide derivative (e.g., 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide) with 2-chlorobenzaldehyde in methanol or ethanol under acidic catalysis (e.g., concentrated HCl). The reaction typically proceeds at room temperature for 4–6 hours, followed by recrystallization from methanol to isolate the product . For example, analogous syntheses achieved yields of 76–88% by optimizing stoichiometry and solvent systems .

Q. Which spectroscopic methods are used to confirm the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify aromatic proton environments and piperazine/acetohydrazide backbone.
  • IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ peak).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for related hydrazone derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Common assays include:

  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Antiplatelet Activity : Inhibition of arachidonic acid (AA)- or ADP-induced platelet aggregation, measured via turbidimetry .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions.
  • Solvent Optimization : Use ethanol-DMF mixtures for enhanced solubility of intermediates.
  • Purification : Employ column chromatography (silica gel, CHCl3:MeOH) for crude products before recrystallization .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.7 in ethyl acetate/hexane) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Assay Reproducibility : Standardize protocols (e.g., platelet-rich plasma preparation for antiplatelet assays) .
  • Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic variations .

Q. What strategies are effective in structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
  • Piperazine Substitution : Introduce methyl or acetyl groups to the piperazine ring to alter lipophilicity and bioavailability .
  • Bioisosteric Replacement : Substitute the acetohydrazide moiety with thioamide or sulfonamide groups .

Q. What computational methods aid in target identification and mechanistic studies?

  • Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase (COX) or DNA topoisomerase II .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS, 100 ns trajectories).
  • QSAR Modeling : Develop regression models correlating logP or polar surface area with antimicrobial activity .

Notes

  • Methodological Rigor : Always cross-validate synthetic batches with multiple spectroscopic techniques.
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance of bioactivity differences.
  • Ethical Compliance : Adhere to institutional guidelines for in vitro assays and computational modeling.

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